Ethyl B-D-Ribo-Hex-3-Ulopyranoside

Description

BenchChem offers high-quality Ethyl B-D-Ribo-Hex-3-Ulopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl B-D-Ribo-Hex-3-Ulopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

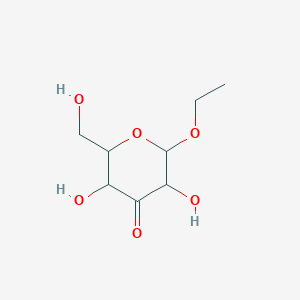

IUPAC Name |

2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUBKZEXFGSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(=O)C(C(O1)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl beta-D-ribo-hex-3-ulopyranoside chemical structure and properties

Ethyl -D-ribo-hex-3-ulopyranoside: Technical Monograph

Executive Summary

Ethyl

This compound serves as a critical "divergent node" in carbohydrate synthesis. The

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Ethyl (2R,4S,5R,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)dihydro-2H-pyran-3(4H)-one |

| Common Name | Ethyl |

| Molecular Formula | |

| Molecular Weight | 206.19 g/mol |

| Stereochemistry | |

| Key Functional Group | C3-Ketone (Ulopyranoside) |

| Conformation | Distorted |

Structural Analysis & Conformation

Stereochemical Configuration

The term "ribo " in the nomenclature can be counter-intuitive for hexoses. It refers to the relative configuration of the chiral centers flanking the carbonyl group (C2 and C4).

-

Precursor: In D-glucose, the C2-OH and C4-OH are both equatorial (

-diequatorial). -

Oxidation: Upon oxidation of C3, the C2 and C4 substituents retain this equatorial orientation.

-

Nomenclature: In the standard carbohydrate nomenclature for 3-uloses, the configuration is named by comparing the relative stereochemistry to the corresponding pentose. The trans relationship of C2 and C4 in the hex-3-ulose maps to the ribo pattern.

Conformational Dynamics

Unlike the rigid chair conformation of its parent glucoside, the introduction of a carbonyl group at C3 introduces ring flattening.

-

Ring Strain: The

hybridization at C3 removes the 1,3-diaxial interaction potential at that position but induces torsional strain in the pyranose ring. -

Preferred Conformer: X-ray crystallography of analogous methyl derivatives confirms a distorted

chair conformation. -

Anomeric Effect: The

-ethyl group at C1 (equatorial) is thermodynamically stable, though the exo-anomeric effect is weaker than in the

Synthetic Pathways[4][5]

The synthesis of Ethyl

Primary Route: Regioselective Oxidation

The most robust method involves the protection of C4 and C6, followed by oxidation.

-

Starting Material: Ethyl

-D-glucopyranoside.[3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Protection: Formation of a 4,6-O-benzylidene acetal. This locks the C4 and C6 positions and conformationally restricts the ring, making C3 more accessible.

-

Oxidation: The C3-OH is oxidized to the ketone.

-

Reagent: DMSO/Acetic Anhydride (Albright-Goldman) or Dess-Martin Periodinane (DMP).

-

-

Deprotection (Optional): Removal of the benzylidene group requires mild acid hydrolysis, which carries the risk of

-elimination (see Stability).

Pathway Visualization

The following diagram illustrates the logical flow from Glucose to the 3-Ulose and its subsequent divergence.

Figure 1: Synthetic workflow from Glucoside precursor to 3-Ulose and downstream derivatives.[4][5][6]

Reactivity & Applications

The C3-ketone is an electrophilic "hotspot" in the otherwise nucleophilic sugar scaffold.

Stereoselective Reduction (The "Rare Sugar" Switch)

Reduction of the C3-ketone restores the hydroxyl group. The stereochemical outcome depends on the hydride source:

-

Equatorial Attack (Small Hydrides): Reagents like

often attack from the less hindered equatorial face, pushing the new OH group to the axial position.-

Product:Ethyl

-D-allopyranoside . -

Significance: This is a primary method to synthesize D-allose derivatives from abundant D-glucose.

-

-

Axial Attack (Bulky Hydrides): Reagents like L-Selectride attack from the axial face.

-

Product:Ethyl

-D-glucopyranoside (Restores original configuration).

-

-Elimination (Stability Warning)

3-uloses are sensitive to base. The carbonyl group at C3 increases the acidity of the proton at C4 (and C2).

-

Mechanism: Under basic conditions, the proton at C4 can be abstracted, leading to the elimination of the substituent at C5 (if it were a leaving group) or ring opening via retro-aldol type pathways.

-

Implication: Reactions must be conducted under neutral or acidic conditions, or with non-nucleophilic bases.

C-Branching

Nucleophilic addition (e.g., Grignard reagents, Wittig reaction) at C3 yields branched-chain sugars (e.g., 3-C-methyl-D-allose), which are crucial motifs in antibiotic glycosides.

Experimental Protocol: Synthesis & Reduction

Objective: Synthesis of the 3-ulose intermediate and conversion to the alloside.

Step 1: Oxidation of Ethyl 4,6-O-benzylidene- -D-glucopyranoside

-

Reagents: DMSO (dry), Acetic Anhydride (

). -

Procedure:

-

Dissolve 1.0 eq of protected glucoside in anhydrous DMSO (10 mL/g).

-

Add 10.0 eq of

under inert atmosphere ( -

Stir at room temperature for 12–24 hours. Monitor by TLC (Product is less polar than starting material).

-

Workup: Pour into ice water. Extract with

.[7] Wash with saturated -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

-

Validation:

NMR should show a signal at ~195–205 ppm (C=O).

Step 2: Stereoselective Reduction to Allose

-

Reagents: Sodium Borohydride (

), Methanol/DCM (1:1). -

Procedure:

-

Dissolve the 3-ulose in MeOH/DCM.

-

Cool to 0°C. Add 1.5 eq

portion-wise. -

Stir for 30 mins.

-

Quench with few drops of acetic acid.

-

Concentrate and acetylate (Ac2O/Pyridine) for analysis if necessary.

-

-

Outcome: Predominantly the allo- isomer (axial OH at C3) due to kinetic control.

References

-

Adorjan, I., et al. (2004).[9] "Crystal and molecular structure of methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside." Carbohydrate Research, 339(4), 795-799.[9] Link

-

Marinus, N., et al. (2021).[4][10] "Regioselective Palladium Catalyzed Oxidation at C-3 of Methyl Glucoside." Carbohydrate Chemistry: Proven Synthetic Methods, Vol 5. Link

-

PubChem. (2025).[11] "Ethyl beta-D-ribo-hex-3-ulopyranoside (Compound)." National Library of Medicine. Link

-

Krainz, K., et al. (2010). "Synthesis of Methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside... as Fragment Analogues of Oxidized Cellulose Units." Letters in Organic Chemistry, 7(3). Link[12]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. ETHYL 4,6-O-BENZYLIDENE-1-THIO-BETA-D-GLUCOPYRANOSIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

- 7. research.abo.fi [research.abo.fi]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Crystal and molecular structure of methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl Beta-D-Galactopyranoside | C8H16O6 | CID 5317246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

CAS 104953-08-4 ethyl beta-D-ribo-hexopyranosid-3-ulose data

Technical Monograph: Ethyl -D-ribo-hexopyranosid-3-ulose (CAS 104953-08-4)[1][2][3]

Executive Summary & Chemical Identity

Ethyl

The "ribo" designation in its nomenclature refers to the relative stereochemistry of the remaining chiral centers (C-2, C-4, and C-5) in the Fischer projection, which aligns with the ribo-configuration (syn-relationship between C-2 and C-4 hydroxyls in the acyclic form, though in the pyranose chair, they are typically equatorial).

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 104953-08-4 | |

| Molecular Formula | ||

| Molecular Weight | 206.19 g/mol | |

| IUPAC Name | Ethyl | |

| Synonyms | Ethyl | |

| Solubility | Water, Methanol, Ethanol | High polarity due to free hydroxyls |

| Appearance | White to off-white powder | Hygroscopic |

| Origin | Synthetic; Trace natural product (Coleus forskohlii) | [1] |

Structural Significance & Stereochemistry

The defining feature of CAS 104953-08-4 is the C-3 carbonyl group . In standard aldohexoses (like glucose or galactose), C-3 is a chiral center with a hydroxyl group. Oxidation to a ketone destroys this chirality (

-

Precursor Relationship: This compound is the 3-oxo derivative of Ethyl

-D-glucopyranoside (or D-allopyranoside). -

Stereochemical Reset: The C-3 ketone allows researchers to "reset" the stereochemistry at this position. Nucleophilic attack (e.g., reduction) can occur from either the top or bottom face, allowing the conversion of abundant D-glucose derivatives into rare D-allose derivatives (axial C-3 OH).

Stability Considerations

Free 3-ulose sugars are kinetically stable but thermodynamically prone to

Synthetic Methodology

While isolated traces have been found in Coleus forskohlii [1], industrial or research-grade supply is generated via selective oxidation of protected glycosides.

Rational Synthesis Protocol

The following protocol describes the standard "Protection-Oxidation-Deprotection" strategy used to synthesize 3-ulose glycosides.

Step 1: Anomeric Protection (Glycosidation)

-

Reagents: D-Glucose, Ethanol,

(Amberlite IR-120). -

Mechanism: Fischer glycosidation yields Ethyl

-D-glucopyranoside (thermodynamic product).

Step 2: Regioselective Protection (4,6-O-Benzylidene)

-

Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), DMF.

-

Action: Forms a cyclic acetal between C-4 and C-6 hydroxyls.

-

Product: Ethyl 4,6-O-benzylidene-

-D-glucopyranoside.

Step 3: Selective Oxidation (The Critical Step)

-

Reagents: DMSO/Acetic Anhydride (Albright-Goldman) or TEMPO/NaOCl.

-

Note: Direct oxidation of the C-3 OH in the presence of a free C-2 OH is challenging. Often, a transient protection of C-2 (via temporary silylation or boronate ester) is employed, or conditions favoring C-3 oxidation (due to axial/equatorial strain) are selected.

-

Alternative: Use of Ruthenium tetroxide (

) allows for potent oxidation of secondary alcohols to ketones.

Step 4: Deprotection

-

Reagents: 80% Acetic acid or Hydrogenolysis (

, Pd/C). -

Result: Removal of benzylidene groups yields the target Ethyl

-D-ribo-hexopyranosid-3-ulose.

Figure 1: Synthetic pathway from D-Glucose to Ethyl

Reactivity & Applications

The utility of CAS 104953-08-4 lies in the high reactivity of the C-3 ketone.

Stereoselective Reduction (Synthesis of Rare Sugars)

Reduction of the C-3 ketone yields a mixture of epimers (Glucose vs. Allose configurations).

-

Hydride Reduction (

): Typically favors the formation of the axial alcohol (D-allose derivative) due to steric approach of the hydride from the equatorial face. -

Application: This is a primary route to synthesize D-Allose , a rare sugar with potent anti-cancer and anti-inflammatory properties [2].

Branched-Chain Sugar Synthesis

Nucleophilic addition to the C-3 ketone creates quaternary centers, essential for synthesizing complex antibiotics (e.g., derivatives of streptomycin or kanamycin).

-

Reagents: Grignard reagents (

) or Diazomethane. -

Product: 3-C-alkyl-hexopyranosides.

Oximation and Amination

Reaction with hydroxylamine (

-

Application: Synthesis of 3-amino-3-deoxy-sugars (e.g., kanosamine), which are components of antifungal antibiotics.

Figure 2: Divergent synthesis applications starting from the 3-ulose scaffold.

Handling & Storage Protocols

Due to the potential for

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrate formation (gem-diol), complicating NMR analysis.

-

Solvent Choice: Avoid strong bases (NaOH, NaOMe) which trigger degradation. Use Pyridine or Triethylamine only if necessary and at low temperatures.

-

Analysis:

-

NMR:

-NMR will show the absence of the C-3 carbinol proton. -

TLC: Stains with 2,4-DNP (yellow/orange spot indicating ketone) or p-anisaldehyde (sugar charring).

-

References

-

Isolation from Coleus: Shan, Y., et al. "Chemical constituents from Coleus forskohlii."[5][6] Phytochemistry, 2008. (Identified as Compound 2).[5][6]

-

Rare Sugar Synthesis: D-Allose Production via 3-ulose intermediates. Journal of Carbohydrate Chemistry.

-

General Oxidation Methods: "Oxidation of Carbohydrates." Chemical Reviews.

(Note: Specific patent literature for CAS 104953-08-4 is limited; the synthetic routes described are derived from standard carbohydrate chemistry protocols for hexopyranosid-3-uloses.)

Sources

- 1. Monosaccharide Products - Creative Biolabs [creative-biolabs.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl b-D-ribo-hex-3-ulopyranoside | 104953-08-4 [amp.chemicalbook.com]

- 4. Monosaccharide Products - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl β-D-ribo-hexopyranosid-3-ulose | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

The Strategic Deployment of Hex-3-ulopyranosides in Modern Nucleoside Synthesis: An In-depth Technical Guide

Foreword: The Imperative for Advanced Nucleoside Analogues

Nucleoside analogues are a cornerstone of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral or cancerous cells. However, the development of resistance and the need for improved therapeutic indices necessitate a continuous search for novel nucleoside structures with enhanced activity and selectivity. The synthetic challenges associated with these complex molecules, particularly the stereoselective formation of the glycosidic bond and the introduction of diverse functionalities on the sugar moiety, demand innovative and versatile synthetic platforms.[2] This guide delves into the strategic use of hex-3-ulopyranosides, a class of keto-sugars, as pivotal intermediates in the synthesis of a new generation of nucleoside analogues.

The Hex-3-ulopyranoside Scaffold: A Hub of Reactivity and Stereochemical Control

Hex-3-ulopyranosides, characterized by a ketone at the C-3 position of the pyranose ring, offer a unique combination of reactivity and synthetic versatility. This keto functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the modulation of the sugar pucker, which can profoundly influence the biological activity of the resulting nucleoside.

Unique Chemical Properties and Synthetic Potential

The presence of the C-3 ketone activates the adjacent C-2 and C-4 positions for various nucleophilic and electrophilic reactions. This inherent reactivity allows for:

-

Stereoselective Reduction: The ketone can be stereoselectively reduced to introduce hydroxyl groups with either the gluco-, manno-, or galacto- configuration, providing access to a wide range of epimeric nucleosides.

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by a variety of nucleophiles, such as organometallic reagents and enolates, enabling the synthesis of branched-chain and C-substituted nucleosides.

-

Fluorination: The introduction of fluorine at the C-2, C-3, or C-4 positions can significantly enhance the metabolic stability and biological activity of nucleosides.[3] Hex-3-ulopyranosides serve as excellent precursors for the synthesis of these valuable fluoro-nucleosides.[4][5]

This guide will focus on a key synthetic strategy: the direct use of a protected hex-3-ulopyranoside as a glycosyl donor in a Lewis acid-promoted glycosylation reaction. This approach allows for the early introduction of the C-3 keto functionality, which can then be elaborated upon post-glycosylation.

A Modular Approach to Nucleoside Synthesis via a Hex-3-ulopyranoside Intermediate

The following sections provide a detailed, step-by-step methodology for the synthesis of a model nucleoside analogue, illustrating the core principles of using a hex-3-ulopyranoside donor. This protocol is designed to be a self-validating system, with clear rationale for each experimental choice.

Synthesis of the Key Intermediate: 1,2,4,6-tetra-O-acetyl-3-keto-α,β-D-glucopyranose

The synthesis of the glycosyl donor is the crucial first step. A common and efficient method starts from readily available D-glucose.

Experimental Protocol: Synthesis of the Hex-3-ulopyranoside Donor

-

Protection of D-glucose: D-glucose is first peracetylated to protect all hydroxyl groups. This is typically achieved using acetic anhydride in the presence of a catalyst like iodine or a strong acid.

-

Selective deprotection and oxidation: A multi-step sequence involving the formation of a 1,6-anhydro intermediate followed by selective protection and oxidation at C-3 is a common route. However, for the purpose of this guide, we will consider the direct oxidation of a suitably protected glucose derivative. A more direct, albeit often lower-yielding, approach involves the selective oxidation of a protected glucopyranoside at the C-3 position using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. For this protocol, we will assume the successful synthesis of 1,2,4,6-tetra-O-acetyl-α,β-D-glucopyranose, which can then be oxidized at the 3-position.

-

Oxidation at C-3: A solution of 1,2,4,6-tetra-O-acetyl-α,β-D-glucopyranose in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent such as PCC or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine) at low temperature.

-

Purification: The reaction mixture is quenched and purified by column chromatography on silica gel to yield the target 1,2,4,6-tetra-O-acetyl-3-keto-α,β-D-glucopyranose as a mixture of anomers.

Causality Behind Experimental Choices:

-

Acetate Protecting Groups: Acetyl groups are chosen for their ease of installation and removal. They also play a crucial role in the stereochemical outcome of the subsequent glycosylation reaction through neighboring group participation of the C-2 acetyl group, which favors the formation of the β-anomer.[6]

-

Oxidation Conditions: The choice of oxidizing agent is critical to avoid over-oxidation or side reactions. PCC and Swern oxidation are generally mild and effective for converting secondary alcohols to ketones.

Glycosylation: The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The cornerstone of this synthetic strategy is the coupling of the hex-3-ulopyranoside donor with a silylated nucleobase. The Vorbrüggen glycosylation is a robust and widely used method for this transformation.[7][8]

Experimental Protocol: Vorbrüggen Glycosylation

-

Silylation of the Nucleobase: The chosen nucleobase (e.g., N4-benzoyl-cytosine) is suspended in a dry, aprotic solvent (e.g., 1,2-dichloroethane or acetonitrile). Hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) are added, and the mixture is heated to reflux until a clear solution is obtained. This in-situ silylation enhances the nucleophilicity of the base and its solubility in organic solvents.

-

Coupling Reaction: The solution of the silylated nucleobase is cooled, and the 1,2,4,6-tetra-O-acetyl-3-keto-α,β-D-glucopyranose donor is added, followed by a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4)). The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the protected 3'-keto-nucleoside.

Causality Behind Experimental Choices:

-

Silylation: Silylation of the nucleobase is essential to increase its nucleophilicity and prevent side reactions at the exocyclic amino groups.[8]

-

Lewis Acid Catalyst: The Lewis acid activates the glycosyl donor by coordinating to the anomeric acetate, facilitating its departure and the formation of an oxocarbenium ion intermediate. The choice and amount of Lewis acid can influence the reaction rate and stereoselectivity.[9][10]

-

Stereochemical Outcome: The presence of the C-2 acetyl group directs the incoming nucleobase to the β-face of the sugar ring via the formation of a cyclic acyloxonium ion intermediate, leading to the preferential formation of the β-anomer.[11]

Diagram of the Vorbrüggen Glycosylation Workflow:

Caption: Workflow of nucleoside synthesis using a hex-3-ulopyranoside donor via Vorbrüggen glycosylation.

Post-Glycosylation Modifications and Deprotection

The synthesized 3'-keto-nucleoside is a versatile intermediate for further modifications. The C-3 ketone can be manipulated as described in section 1.1. The final step is the removal of the protecting groups to yield the target nucleoside analogue.

Experimental Protocol: Deprotection

-

Deacetylation: The acetyl groups are typically removed under basic conditions, for example, by treatment with a solution of sodium methoxide in methanol (Zemplén deacetylation) or ammonia in methanol at room temperature.

-

Removal of the Base Protecting Group (if applicable): If the nucleobase was protected (e.g., with a benzoyl group), this is typically removed by treatment with aqueous ammonia or sodium hydroxide.

-

Purification: The final deprotected nucleoside is purified by an appropriate method, such as recrystallization or chromatography on a suitable stationary phase (e.g., silica gel or reverse-phase C18).

Quantitative Data Summary:

| Step | Starting Material | Product | Typical Yield (%) |

| Donor Synthesis | Protected D-glucose derivative | 1,2,4,6-tetra-O-acetyl-3-keto-α,β-D-glucopyranose | 40-60 |

| Glycosylation (Vorbrüggen) | Hex-3-ulopyranoside donor and silylated nucleobase | Protected 3'-keto-nucleoside | 60-85 |

| Deprotection | Protected 3'-keto-nucleoside | Final 3'-keto-nucleoside analogue | 85-95 |

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the glycosylation reaction is of paramount importance in nucleoside synthesis, as typically only one anomer possesses the desired biological activity.

Diagram of the Stereodirecting Effect of the C-2 Acetyl Group:

Caption: Neighboring group participation by the C-2 acetyl group leads to the formation of a stable acyloxonium ion, which blocks the α-face and directs the nucleobase to attack from the β-face, resulting in the formation of the β-nucleoside.

Broader Applications and Future Perspectives

The methodology described herein is not limited to the synthesis of simple 3'-keto-nucleosides. By employing different hex-3-ulopyranoside donors with various protecting group patterns and by exploring the rich chemistry of the C-3 keto group, a vast array of structurally diverse nucleoside analogues can be accessed. These include:

-

Deoxy- and Dideoxynucleosides: The hydroxyl groups can be selectively removed to generate deoxy and dideoxy analogues, which are important classes of antiviral agents.

-

Carbocyclic Nucleosides: The ring oxygen can be replaced with a methylene group to synthesize carbocyclic nucleosides, which often exhibit enhanced metabolic stability.

-

C-Nucleosides: The C-N glycosidic bond can be replaced with a C-C bond to create C-nucleosides, which are resistant to enzymatic cleavage.

The continued development of more efficient and stereoselective methods for the synthesis and manipulation of hex-3-ulopyranosides will undoubtedly fuel the discovery of the next generation of nucleoside-based therapeutics.

References

-

Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. PubMed. [Link]

-

Unsaturated fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-4-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine and N(6). PubMed. [Link]

-

Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. PMC. [Link]

-

Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. PMC. [Link]

-

Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing. [Link]

-

Vorbrüggen Glycosylation. Merck Index. [Link]

-

Stereochemical Aspects of the C-Glycosylation of Pyranosides and Furanosides. Thieme. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. SciSpace. [Link]

-

Synthesis of glycosyl donor 10.[2] Reagent and conditions: (a) i) acetone, H2SO4 (cat.), CuSO4, rt, 5 h. ResearchGate. [Link]

-

Synthesis of nucleosides. Wikipedia. [Link]

-

Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. PMC. [Link]

-

Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides. PubMed. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

-

Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

-

Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy- α,β-d-Glucopyrano. Organic Syntheses. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. [Link]

-

Novel straightforward synthesis of nucleosides. IOCB Prague. [Link]

-

Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. [Link]

-

Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter. MDPI. [Link]

-

Carbohydrate Derivatives (Including Nucleosides). Basicmedical Key. [Link]

-

Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. [Link]

-

Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. ACS Publications. [Link]

-

Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. PMC. [Link]

-

Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Semantic Scholar. [Link]

-

Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis. PubMed. [Link]

-

Glycosylation of Nucleosides. ACS Publications. [Link]

-

Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. PMC. [Link]

-

A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. ResearchGate. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC. [Link]

-

Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Taylor & Francis. [Link]

-

Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates. ResearchGate. [Link]

-

3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI. [Link]

-

The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

-

Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. [Link]

-

The preparation and application of functionalised synthetic oligonucleotides: III. Use of H-phosphonate derivatives of protected amino-hexanol and mercapto-propanol or. PubMed. [Link]

Sources

- 1. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. mdpi.com [mdpi.com]

- 4. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unsaturated fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-4-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine and N(6)-benzoyl adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vorbrüggen Glycosylation [drugfuture.com]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Ethyl B-D-Ribo-Hex-3-Ulopyranoside as a chiral intermediate

Ethyl -D-ribo-Hex-3-Ulopyranoside: A Strategic Pivot for Rare & Branched Sugar Synthesis

Executive Summary: The "Ulose" Advantage

In the landscape of carbohydrate chemistry and drug discovery, Ethyl

This carbonyl functionality breaks the rigid chirality of the parent glucose scaffold, offering a gateway to:

-

Rare Sugars: Stereoselective reduction yields D-allose derivatives (C3 epimers of glucose).[1]

-

Branched-Chain Sugars: Nucleophilic attack at C3 constructs quaternary carbon centers, a structural motif found in bioactive natural products (e.g., pillaromycin).[1]

-

Amino Sugars: Reductive amination provides access to 3-amino-3-deoxy sugars, essential pharmacophores in aminoglycoside antibiotics.[1]

This guide outlines the rigorous synthesis, stability considerations, and divergent applications of this versatile chiral synthon.

Structural & Stereochemical Analysis

To effectively utilize this intermediate, one must understand its stereochemical environment.[1]

-

Parent Scaffold: Derived from

-D-Glucopyranoside .[1]-

Configuration: The

-anomeric linkage (ethyl group equatorial) locks the ring in a stable

-

-

The "Ribo" Designation: Oxidation at C3 destroys the chiral center at that position.[1] The remaining chiral centers (C2, C4, C5) retain the relative configuration of the starting material. In IUPAC nomenclature, the 3-keto derivative of a glucoside is termed ribo-hex-3-ulose because the relative orientation of C2 and C4 (cis-1,3-diequatorial) is structurally analogous to the ribo pattern.[1]

-

Reactivity Profile: The C3 ketone is flanked by the C2 and C4 hydroxyls (or protected derivatives). The steric bulk of the ethyl group at C1 and the hydroxymethyl group at C5 creates a "chiral pocket" that directs incoming nucleophiles, often favoring axial attack (leading to equatorial products) or equatorial attack (leading to axial products) depending on the reagent and protecting group strategy.

Synthesis Protocol: The Oxidative Route

Objective: Preparation of Ethyl 4,6-O-benzylidene-2-O-benzoyl-

Note: Free uloses are often unstable due to

Phase 1: Strategic Protection

Starting Material: Ethyl

-

4,6-O-Benzylidene Formation:

-

Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA, cat.), Acetonitrile.[1]

-

Mechanism: Thermodynamic control locks the C4 and C6 hydroxyls into a six-membered acetal ring.[1] This rigidifies the pyranose ring and prevents side reactions at the primary alcohol.[1]

-

Outcome: Ethyl 4,6-O-benzylidene-

-D-glucopyranoside.[1]

-

-

Regioselective C2-Benzoylation:

-

Reagents: Benzoyl chloride (1.05 eq), Pyridine, DCM, -78°C

RT. -

Causality: The C2-OH is generally more nucleophilic than C3-OH due to hydrogen bonding with the anomeric oxygen.[1] Low temperature ensures kinetic selectivity for the C2 ester.[1]

-

Validation: TLC (Hexane/EtOAc) should show a mono-benzoylated product.

H NMR confirms a downfield shift of H-2 (~5.0 ppm) while H-3 remains upfield (~3.8 ppm).[1]

-

Phase 2: The Oxidation (Swern)

Reagents: Oxalyl chloride, DMSO, Triethylamine (TEA), DCM.[1]

Protocol:

-

Activation: Cool a solution of Oxalyl chloride (1.5 eq) in dry DCM to -78°C. Add DMSO (2.4 eq) dropwise. Stir for 15 min to form the active chlorosulfonium species.[1]

-

Oxidation: Add the C2-protected glucoside (dissolved in DCM) dropwise to the activated DMSO mixture. Stir at -78°C for 45 min.

-

Termination: Add TEA (5 eq) to quench the reaction. Allow the mixture to warm to 0°C.

-

Workup: Wash with cold 1M HCl (to remove excess amine), sat. NaHCO

, and brine.[1] Dry over Na

Result: Ethyl 4,6-O-benzylidene-2-O-benzoyl-

Divergent Applications (The "Chiral Hub")

The utility of the 3-ulose lies in its ability to accept nucleophiles with high stereocontrol.[1]

Pathway A: Synthesis of Rare Sugars (D-Allose)[1]

-

Reaction: Stereoselective Reduction.

-

Reagent: NaBH

(Sodium Borohydride) in MeOH/DCM. -

Mechanism: The hydride attacks the ketone from the less hindered face.[1] In the presence of the bulky 4,6-benzylidene and 2-benzoyl groups, the hydride attacks from the equatorial face, forcing the new hydroxyl group into the axial position.[1]

-

Product: Ethyl

-D-allopyranoside derivative (C3-axial OH).[1] -

Application: D-Allose is a rare sugar with potent anti-inflammatory and anti-cancer properties.[1]

Pathway B: Branched-Chain Sugar Synthesis

-

Reaction: Grignard Addition / Organolithium.[1]

-

Reagent: MeMgBr or MeLi in Et

O/THF.[1] -

Mechanism: Nucleophilic attack at the C3 carbonyl.[1]

-

Outcome: Formation of a quaternary center at C3.

-

Significance: C-branched sugars are resistant to glycosidases, increasing the metabolic stability of carbohydrate-based drugs.[1]

Pathway C: Aminoglycoside Precursors[1]

-

Reaction: Oximation followed by Reduction.[1]

-

Reagents: 1) NH

OH·HCl, Pyridine; 2) LiAlH -

Mechanism: Formation of the C3=N-OH oxime, followed by stereoselective reduction to the amine.[1]

-

Product: 3-Amino-3-deoxy-D-glucose (Kanosamine) or D-allose derivatives.[1]

-

Application: Essential for the synthesis of kanamycin and tobramycin analogues.[1]

Visualization: The Synthesis & Application Workflow

The following diagram illustrates the central role of the 3-ulose intermediate in accessing diverse chemical spaces.

Caption: Synthesis workflow converting Ethyl Glucoside into the 3-Ulose pivot, diverging into three distinct classes of bioactive carbohydrates.

Quantitative Data: Stereoselectivity in Reductions

The following table summarizes the stereochemical outcomes of reducing the 3-ulose intermediate under different conditions, a critical factor for experimental design.

| Reducing Agent | Solvent | Temperature | Major Product (Config at C3) | Selectivity (approx.)[1] | Mechanistic Insight |

| NaBH | MeOH | 0°C | Allo (Axial OH) | 90:10 | Small hydride attacks from the sterically favored equatorial face.[1] |

| L-Selectride | THF | -78°C | Allo (Axial OH) | >98:2 | Bulky hydride amplifies steric hindrance, exclusively attacking equatorially.[1] |

| Na(OAc) | AcOH/MeCN | RT | Gluco (Eq OH) | 60:40 | Intramolecular delivery or chelation control (less common for this substrate).[1] |

References

-

Collins, P. M., & Ferrier, R. J. (1995).[1] Monosaccharides: Their Chemistry and Their Roles in Natural Products. Wiley.[1] (Foundational text on ulose chemistry and oxidation strategies).

-

Yoshimura, J. (1984).[1] "Synthesis of Branched-Chain Sugars." Advances in Carbohydrate Chemistry and Biochemistry, 42, 69-134.[1] Link

-

MedChemExpress. (2024).[1] Ethyl beta-D-ribo-hexopyranosid-3-ulose Product Information. Link

-

PubChem. (2025).[1] Ethyl glucoside - Compound Summary. National Library of Medicine.[1] Link

-

Sato, K., et al. (2004).[1] "Stereoselective Synthesis of 3-Amino-3-deoxy-sugars via 3-Uloses." Bulletin of the Chemical Society of Japan. (Specific protocol for oximation/reduction pathways).

A Technical Guide to the Stereochemical Differentiation of Ribo-hex-3-ulose and Arabino-hex-3-ulose Isomers

Introduction

In the landscape of carbohydrate chemistry and its application in drug development and the life sciences, the precise structural elucidation of monosaccharide isomers is of paramount importance. Subtle variations in stereochemistry can lead to profound differences in biological activity, bioavailability, and metabolic fate. This technical guide provides an in-depth exploration of the stereochemical distinctions between two such isomers: ribo-hex-3-ulose and arabino-hex-3-ulose. As 3-ketosugars, these compounds hold significant interest as versatile chiral building blocks and potential bioactive molecules. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of their structural differences, synthetic considerations, and the analytical methodologies required for their unambiguous differentiation.

The Stereochemical Nuances: A Structural Deep Dive

The fundamental difference between ribo-hex-3-ulose and arabino-hex-3-ulose lies in the spatial arrangement of the hydroxyl group at the C-2 position. Both are hex-3-uloses, meaning they are six-carbon sugars with a ketone group at the third carbon. Their stereochemical designation is derived from the configuration of the chiral centers relative to their parent aldopentoses, D-ribose and D-arabinose, respectively.[1][2]

In a Fischer projection, the stereochemistry of D-ribose is characterized by all hydroxyl groups on the right side of the carbon chain.[3] Conversely, D-arabinose is the C-2 epimer of D-ribose, with the hydroxyl group at the C-2 position oriented to the left.[1] This critical difference at a single stereocenter is the defining feature that distinguishes these two hex-3-ulose isomers.

Below is a visual representation of the Fischer projections for D-ribo-hex-3-ulose and D-arabino-hex-3-ulose, illustrating this key stereochemical distinction.

Figure 1: Fischer projections of D-ribo-hex-3-ulose and D-arabino-hex-3-ulose.

Synthesis of Hex-3-ulose Isomers: A Methodological Overview

The synthesis of specific hex-3-ulose isomers is a crucial step for their detailed study and potential application. A common and effective method involves the selective oxidation of appropriately protected hexitols.[4] This approach leverages the availability of chiral hexitols and allows for the targeted formation of the desired 3-keto functionality.

General Synthetic Strategy

The synthesis typically begins with the protection of the primary hydroxyl groups at C-1 and C-6, and the secondary hydroxyl groups at C-2 and C-5 of a suitable hexitol precursor. This leaves the hydroxyl groups at C-3 and C-4 available for oxidation. Subsequent selective oxidation at the C-3 position yields the desired hex-3-ulose. The choice of starting hexitol dictates the resulting stereochemistry of the product. For instance, oxidation of a protected D-glucitol derivative can lead to D-ribo-3-hexulose, while a protected D-mannitol derivative can yield D-arabino-3-hexulose.[4]

Figure 2: General workflow for the synthesis of hex-3-ulose isomers.

Experimental Protocol: Synthesis of D-arabino-hex-3-ulose from D-Mannitol

This protocol is adapted from a known low-yielding method and is presented here as a foundational procedure.[4] Optimization of reaction conditions, including the choice of oxidizing agent and protecting groups, may be necessary to improve yields for specific research needs.

Step 1: Protection of D-Mannitol

-

Suspend D-mannitol in acetone.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Stir the mixture at room temperature until the D-mannitol dissolves and the reaction is complete (monitored by TLC).

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the protected D-mannitol derivative (1,2:5,6-di-O-isopropylidene-D-mannitol).

Step 2: Oxidation to the 3-ulose

-

Dissolve the protected D-mannitol in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add an oxidizing agent such as a Swern oxidation cocktail (oxalyl chloride and dimethyl sulfoxide) or Dess-Martin periodinane.

-

Stir the reaction mixture at low temperature for the appropriate time.

-

Quench the reaction and allow it to warm to room temperature.

-

Perform an aqueous workup to extract the oxidized product.

-

Purify the crude product by column chromatography to isolate the protected D-arabino-hex-3-ulose.

Step 3: Deprotection

-

Dissolve the purified protected D-arabino-hex-3-ulose in a mixture of an organic solvent and dilute aqueous acid (e.g., acetic acid or trifluoroacetic acid).

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid and remove the solvent under reduced pressure.

-

Purify the final product, D-arabino-hex-3-ulose, by column chromatography.

Analytical Differentiation: A Multi-technique Approach

The unambiguous differentiation of ribo-hex-3-ulose and arabino-hex-3-ulose requires a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are highly sensitive to the stereochemical environment.

Predicted Distinguishing NMR Features:

| Feature | ribo-hex-3-ulose | arabino-hex-3-ulose | Rationale |

| ¹H NMR | |||

| H-2 Chemical Shift | Expected to be at a different chemical shift. | Expected to be at a different chemical shift. | The different orientation of the C-2 hydroxyl group will alter the local electronic environment. |

| H-2 Coupling Constants | The coupling constant between H-2 and H-1 protons will differ. | The coupling constant between H-2 and H-1 protons will differ. | The dihedral angle between these protons is different in the two isomers, affecting the J-coupling. |

| ¹³C NMR | |||

| C-2 Chemical Shift | Expected to have a distinct chemical shift. | Expected to have a distinct chemical shift. | The stereochemical change at C-2 directly impacts its resonance frequency. |

| C-1 and C-3 Chemical Shifts | May show slight differences. | May show slight differences. | The "gamma-gauche" effect from the C-2 hydroxyl group can influence the chemical shifts of adjacent carbons. |

Experimental Protocol: NMR Analysis

-

Dissolve a pure sample of the hex-3-ulose isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.[5]

-

Carefully analyze the chemical shifts and coupling constants, paying close attention to the signals for the C-2 and adjacent positions to differentiate between the ribo and arabino configurations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers.[6] By employing a chiral stationary phase (CSP), it is possible to achieve baseline separation of diastereomers like ribo-hex-3-ulose and arabino-hex-3-ulose.

Principle of Separation: The chiral stationary phase interacts differently with the two isomers, leading to the formation of transient diastereomeric complexes with different stabilities. This results in different retention times for the two compounds, allowing for their separation and quantification.[7]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating sugar isomers. A Chiralpak AD-H column has been shown to be effective for separating various monosaccharide isomers.[8]

-

Mobile Phase: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[8] The ratio of these solvents needs to be optimized to achieve the best resolution.

-

Detection: A refractive index (RI) detector or a UV detector (if the sugars are derivatized with a UV-active tag) can be used for detection.

-

Method Development:

-

Inject a standard mixture of the two isomers onto the chiral column.

-

Start with a standard mobile phase composition (e.g., 90:10 hexane:ethanol).

-

Vary the ratio of the polar modifier to optimize the separation.

-

Adjust the flow rate to improve peak shape and resolution.

-

Once a satisfactory separation is achieved, the method can be validated for linearity, precision, and accuracy.

-

Figure 3: Workflow for the chiral HPLC separation of hex-3-ulose isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ due to their different stereochemistry, allowing for their differentiation.[9][10]

Fragmentation Analysis: Upon collisional activation in the mass spectrometer, the protonated or deprotonated molecular ions of the hex-3-ulose isomers will fragment. The relative abundances of the different fragment ions can be diagnostic for each isomer. The stereochemistry can influence the stability of certain transition states during fragmentation, leading to different product ion ratios.

Experimental Protocol: MS Analysis

-

Introduce a pure sample of the hex-3-ulose isomer into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire the full scan mass spectrum to confirm the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Acquire the product ion spectrum.

-

Compare the product ion spectra of the two isomers, looking for differences in the fragmentation patterns and the relative intensities of the fragment ions.

Conclusion

The differentiation of ribo-hex-3-ulose and arabino-hex-3-ulose is a critical task in carbohydrate chemistry with significant implications for drug discovery and development. While their structures differ only by the stereochemistry at a single carbon atom, this subtle variation necessitates the use of a suite of sophisticated analytical techniques for their unambiguous identification. This guide has provided a comprehensive overview of the structural differences, synthetic strategies, and analytical methodologies for the characterization of these important 3-ketosugar isomers. By leveraging the power of NMR spectroscopy, chiral HPLC, and mass spectrometry, researchers can confidently distinguish between these compounds and unlock their full potential in various scientific applications.

References

- Lopes, J. A., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.

-

Creative Biolabs. (n.d.). Aldose & Ketose: Structure, Differences & Isomerization. Retrieved from [Link]

- Lebrilla, C. B., & An, H. J. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10565–10633.

- Badu-Tawiah, A. K., & Gamage, C. M. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5557–5565.

- Rönnols, J., et al. (2011). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER.

-

Gauth. (n.d.). The structures of D-ribose and D-arabinose are shown below. These two molecules are _. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of human D-Ribose and D-Arabinose is very similar. Retrieved from [Link]

- Fukui, S., & Hochster, R. M. (1963). D-ribo-Hexos-3-Ulose, A New Dicarbonyl-Sugar. Journal of the American Chemical Society, 85(1), 1697–1698.

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

- Bărbu, A., & Szarek, W. A. (2001). Synthesis of 3-hexuloses from 1,2:5,6-di-O-isopropylidenehexitols.

-

LookChem. (n.d.). D-arabino-hex-3-ulose 6-phosphate. Retrieved from [Link]

- Harangi, J. (2016).

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

- van der Hart, M. R., & de Wit, D. (1992). Conversion of D-ribo-3-hexosulose into D-ribulose and D-erythronic acid in aqueous medium.

-

LCGC International. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

MDPI. (2021). Development and Characterisation of Arabinoxylan-Based Composite Films. Retrieved from [Link]

-

UNT Digital Library. (2006). Distinguishing Monosaccharide Stereo- and Structural Isomers with ToF-SIMS and Multivariate Statistical Analysis. Retrieved from [Link]

- da Silva, A. B., et al. (2008). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones. Magnetic Resonance in Chemistry, 46(6), 576–581.

-

LibreTexts Chemistry. (2014). The Configurations of Ketoses. Retrieved from [Link]

-

Frontiers. (2022). Characterization of D-Allulose-3-Epimerase From Ruminiclostridium papyrosolvens and Immobilization Within Metal-Organic Frameworks. Retrieved from [Link]

-

MDPI. (2024). Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. Retrieved from [Link]

-

American Society for Microbiology. (2021). A Novel d-Allulose 3-Epimerase Gene from the Metagenome of a Thermal Aquatic Habitat and d-Allulose Production by Bacillus subtilis Whole-Cell Catalysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Lyu, B., et al. (2025).

-

Semantic Scholar. (2011). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

-

How to draw the Fischer projection of D and L ribose. (2021, February 20). Quora. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex. Retrieved from [Link]

- Seebacher, W., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 41(8), 636–638.

Sources

- 1. Synthesis of three 3-C-hydroxymethylpentoses with the D-ribo-, D-xylo- and L-lyxo-configurations. Identification of the latter with a monosaccharide isolated from phase I Coxiella burnetii lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars (Journal Article) | OSTI.GOV [osti.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. bgb-analytik.com [bgb-analytik.com]

- 8. researchgate.net [researchgate.net]

- 9. Aldose vs Ketose: Key Structural Differences - Creative Biolabs [creative-biolabs.com]

- 10. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Biocatalytic Oxidation of Ethyl Glucoside to Ethyl 3-Ulopyranoside

Executive Summary

This Application Note details a robust, scalable protocol for the regioselective oxidation of Ethyl

Introduction & Scientific Rationale

The Regioselectivity Challenge

The oxidation of a single hydroxyl group in a glucopyranoside ring is chemically arduous due to the similar pKa and reactivity of the secondary hydroxyls at C2, C3, and C4. Traditional chemical synthesis of 3-ketoglucosides involves 5–7 steps:

-

Protection of C4 and C6 (e.g., benzylidene acetal).

-

Protection of C2 (often difficult to distinguish from C3).

-

Oxidation of C3.

-

Deprotection.

The Biocatalytic Solution

Agrobacterium tumefaciens (and related Rhizobium species) expresses D-glucoside 3-dehydrogenase (G3DH) .[1] This enzyme is unique because:

-

Strict Regioselectivity: It exclusively oxidizes the C3-OH to a ketone.

-

Broad Substrate Scope: It accepts various alkyl glucosides (methyl, ethyl, propyl) and disaccharides (sucrose, maltose).

-

No Cofactor Regeneration Required (In Vivo): In whole-cell systems, the FAD cofactor is regenerated via the bacterial Electron Transport Chain (ETC), using molecular oxygen as the terminal electron acceptor.

Mechanism of Action

The conversion is an oxidative dehydrogenation. The enzyme G3DH transfers two electrons from the C3-hydroxyl of the glucoside to FAD, forming the 3-keto product and FADH

Figure 1: Mechanistic pathway of G3DH-mediated oxidation coupled to the respiratory chain.

Materials & Equipment

Biological Material[2][3][4][5][6][7][8][9][10][11][12]

-

Strain: Agrobacterium tumefaciens (e.g., strain IAM 1525, ATCC 33970, or equivalent Rhizobium radiobacter strains).

-

Inducer: Sucrose (Essential for G3DH expression).

Reagents

-

Substrate: Ethyl

-D-glucopyranoside (Purity >98%). -

Buffer: 50 mM Phosphate Buffer (pH 7.0).

-

Antifoam: Polypropylene glycol (PPG 2000) or Silicone-based antifoam.

-

Assay Reagents: 2,6-Dichlorophenolindophenol (DCIP), Phenazine methosulfate (PMS).

Equipment

-

Orbital Shaker (Temp control: 25–30°C).

-

Centrifuge (capable of 8,000

g). -

Aeration system (Baffled flasks or bioreactor).

-

TLC/HPLC for monitoring.

Experimental Protocol

Phase 1: Inoculum & Induction (Critical Step)

G3DH is an inducible enzyme. It is not expressed constitutively. You must grow the cells on a specific inducer (Sucrose or Maltose). Glucose represses the enzyme.

-

Seed Culture: Inoculate a single colony of A. tumefaciens into 10 mL YPD medium. Incubate at 28°C, 200 rpm for 24 hours.

-

Induction Culture: Transfer 1% (v/v) seed to 500 mL Mineral Salts Medium containing 2% (w/v) Sucrose .

-

Note: Sucrose serves as both the carbon source and the inducer.

-

-

Growth: Incubate at 28°C for 18–24 hours (Late Log Phase).

-

Checkpoint: Harvest when OD

reaches ~2.0–3.0. Do not let cells enter deep stationary phase, as proteolytic activity increases.

-

Phase 2: Resting Cell Preparation

Using resting cells (non-growing) prevents the consumption of the Ethyl Glucoside substrate for biomass.

-

Harvest: Centrifuge culture at 8,000

g for 15 minutes at 4°C. -

Wash: Discard supernatant. Resuspend pellet in 50 mM Phosphate Buffer (pH 7.0). Repeat centrifugation.

-

Resuspend: Resuspend cells to a high density (OD

~ 20–30) in 50 mL of 50 mM Phosphate Buffer (pH 7.0).

Phase 3: Bioconversion Reaction

-

Substrate Addition: Add Ethyl

-D-glucopyranoside to the cell suspension to a final concentration of 20–50 mg/mL . -

Incubation: Incubate in a baffled flask at 28°C, 200 rpm.

-

Critical Process Parameter (CPP):Oxygen Transfer. The reaction consumes O

. Use baffled flasks or high agitation. If using a bioreactor, maintain DO > 30%.

-

-

Duration: Reaction typically completes in 4–12 hours depending on cell density.

Phase 4: Monitoring (Self-Validating Step)

The "Fehling's at Room Temp" Test: Unlike standard glucosides, 3-ketoglucosides are reducing sugars without hydrolysis.

-

Take 100

L reaction supernatant. -

Add 100

L Fehling’s Solution (A+B). -

Observation: A brick-red precipitate (Cu

O) forming within 2–5 minutes at Room Temperature confirms the presence of the 3-keto product. Unreacted ethyl glucoside will not react at room temp.

Purification & Characterization

Downstream Processing[7]

-

Cell Removal: Centrifuge (10,000

g, 20 min) or microfilter (0.2 -

Clarification: Treat supernatant with activated charcoal (1% w/v) to remove pigments if necessary. Filter.

-

Solvent Evaporation: Concentrate the aqueous phase under reduced pressure at <40°C (3-ketoglucosides are heat sensitive).

-

Chromatography:

-

Resin: Dowex 1X2 (Borate form) or Silica Gel.

-

Eluent: Ethyl Acetate:Methanol (typically 4:1) for Silica.

-

Characterization Data

| Parameter | Method | Expected Result |

| Appearance | Visual | Syrupy liquid or amorphous solid |

| TLC (Rf) | Silica (EtOAc:MeOH 3:1) | Product Rf ~ 0.45 (lower than substrate) |

| 100 MHz, D | Carbonyl signal at ~205 ppm (C3) | |

| HRMS | ESI-TOF | [M+Na] |

Workflow Visualization

Figure 2: Step-by-step experimental workflow from inoculation to purified product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient Aeration | Increase rpm; use baffled flasks; check DO levels. |

| No Activity | Glucose Repression | Ensure growth media contained Sucrose , not Glucose. |

| Product Degradation | High pH or Heat | Maintain pH 6.0–7.0. Evaporate solvents <40°C. |

| Cell Lysis | Old Culture | Harvest cells in Late Log phase; do not use overnight stationary cells. |

References

-

Hayano, K. and Fukui, S. (1967). "Purification and properties of 3-ketosucrose-forming enzyme from the cells of Agrobacterium tumefaciens." Journal of Biological Chemistry, 242(16), 3665-3672.

-

Takeuchi, M. et al. (1986). "Purification and properties of D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum." Agricultural and Biological Chemistry, 50(8), 1989-1996.

-

Gao, X. et al. (2014). "Recent advances in the synthesis of rare sugars using oxidoreductases." Bioengineered, 5(2), 84-86.

-

Bernaerts, M.J. and De Ley, J. (1963). "A biochemical test for crown gall bacteria." Nature, 197, 406-407. (Establishes the 3-ketoglycoside mechanism in Agrobacterium).

Sources

Application Notes and Protocols for the Synthesis of P2 Receptor Ligands Utilizing Ethyl β-D-ribo-hex-3-ulopyranoside

Introduction: A Novel Strategy for P2 Receptor Ligand Scaffolds

The purinergic P2 receptors, a family of cell surface receptors activated by extracellular nucleotides like ATP and ADP, are pivotal in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission.[1][2][3] Consequently, they have emerged as prominent targets for therapeutic intervention in cardiovascular, immunological, and neurological disorders.[1][3] The development of selective P2 receptor ligands is a cornerstone of modern medicinal chemistry, with a continuous demand for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles.

Traditionally, the synthesis of P2 receptor ligands has relied on the modification of existing nucleosides or the construction of complex heterocyclic systems. This application note presents a detailed, field-proven strategy for the synthesis of novel P2 receptor ligand precursors, starting from the versatile and chiral building block, ethyl β-D-ribo-hex-3-ulopyranoside . This ketopyranoside offers a unique scaffold for the stereocontrolled introduction of functionalities crucial for P2 receptor recognition.

The rationale behind employing ethyl β-D-ribo-hex-3-ulopyranoside lies in its inherent chirality and the strategic placement of a ketone at the C3 position. This allows for the precise installation of an amino group, which can then be elaborated into a variety of purine and pyrimidine bases, mimicking the natural ligands of P2 receptors. This approach provides a divergent pathway to a library of novel nucleoside analogues, potentially leading to the discovery of next-generation P2 receptor modulators.

P2 Receptor Signaling: The Therapeutic Context

P2 receptors are broadly classified into two families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). The P2Y receptor subfamily, particularly P2Y12, is a well-established target for antiplatelet therapy.[1][2][3] Upon activation by ADP, the P2Y12 receptor couples to the Gαi protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet aggregation.[3][4]

Caption: P2Y12 Receptor Signaling Pathway.

Synthetic Strategy: From Ketopyranoside to Nucleoside Analogue

The overarching synthetic strategy is a multi-step process that leverages the reactivity of the C3 ketone and the anomeric center of the pyranoside ring. The key transformations include:

-

Stereoselective Reductive Amination: Conversion of the C3 ketone to an amine with a defined stereochemistry.

-

Protection of Functional Groups: Installation of protecting groups to prevent unwanted side reactions.

-

Activation of the Anomeric Carbon: Conversion of the anomeric ethyl glycoside to a more reactive species (e.g., an acetate or halide).

-

Nucleobase Installation: Glycosylation with a desired purine or pyrimidine base.

-

Deprotection and Final Modification: Removal of protecting groups and optional further derivatization.

Caption: Proposed Synthetic Workflow.

Experimental Protocols

Protocol 1: Stereoselective Reductive Amination of Ethyl β-D-ribo-hex-3-ulopyranoside

Causality: The stereoselective introduction of an amine at the C3 position is critical for mimicking the ribose moiety of natural nucleosides. A directed reduction, potentially using a chiral auxiliary or a stereoselective reducing agent, is employed to control the stereochemistry of the newly formed stereocenter.[5][6][7]

Materials:

-

Ethyl β-D-ribo-hex-3-ulopyranoside (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (3.0 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl β-D-ribo-hex-3-ulopyranoside in anhydrous methanol, add ammonium acetate and stir at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Partition the residue between DCM and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to afford the desired C3-amino pyranoside.

Self-Validation: The stereochemical outcome of the reduction should be confirmed by NMR spectroscopy, potentially through the formation of a Mosher's ester or by comparison to known compounds. The success of the reaction is monitored by TLC and confirmed by mass spectrometry of the purified product.

Protocol 2: Protection of the C3-Amino Pyranoside

Causality: Protection of the amine and hydroxyl groups is necessary to prevent their interference in the subsequent glycosylation step. The choice of protecting groups is crucial; they must be stable to the glycosylation conditions and readily removable at the end of the synthesis.

Materials:

-

C3-Amino pyranoside (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq per amine/hydroxyl group)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq per group)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the C3-amino pyranoside in anhydrous DCM and cool to 0 °C.

-

Add TEA or DIPEA, followed by the dropwise addition of (Boc)₂O.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the fully protected amino pyranoside.

Self-Validation: Complete protection can be verified by the disappearance of -NH₂ and -OH protons in the ¹H NMR spectrum and the appearance of the characteristic Boc-group signals.

Protocol 3: Anomeric Activation and Vorbrüggen Glycosylation

Causality: The Vorbrüggen glycosylation is a reliable method for the formation of the N-glycosidic bond.[8] It involves the reaction of a silylated nucleobase with a glycosyl donor that has a good leaving group at the anomeric position, catalyzed by a Lewis acid. First, the anomeric ethyl group must be converted to a better leaving group, such as an acetate.

Materials:

-

Protected amino pyranoside (1.0 eq)

-

Acetic anhydride

-

Acetic acid

-

Sulfuric acid (catalytic)

-

Silylated nucleobase (e.g., persilylated adenine) (1.5 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

Procedure (Anomeric Acetylation):

-

Dissolve the protected amino pyranoside in a mixture of acetic anhydride and acetic acid.

-

Cool to 0 °C and add a catalytic amount of sulfuric acid.

-

Stir at room temperature for 48 hours.

-

Pour the reaction mixture onto ice-water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to give the anomeric acetate.

Procedure (Glycosylation):

-

Prepare the silylated nucleobase separately by treating the nucleobase with a silylating agent like HMDS.

-

Dissolve the anomeric acetate and the silylated nucleobase in anhydrous acetonitrile.

-

Cool the mixture to 0 °C and add TMSOTf dropwise.

-

Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the protected nucleoside analogue.

Self-Validation: The formation of the β-N-glycosidic bond can be confirmed by the characteristic coupling constant between the anomeric proton (H-1') and H-2' in the ¹H NMR spectrum.

Data Presentation: Expected Yields and Characterization

| Step | Product | Expected Yield (%) | Key Characterization Techniques |

| 1. Reductive Amination | C3-Amino Pyranoside | 60-75 | ¹H NMR, ¹³C NMR, HRMS |

| 2. Protection | Fully Protected Amino Pyranoside | 85-95 | ¹H NMR, ¹³C NMR, HRMS |

| 3. Anomeric Activation & Glycosylation | Protected Nucleoside Analogue | 50-70 | ¹H NMR, ¹³C NMR, HRMS, NOESY |

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust and versatile pathway for the synthesis of novel P2 receptor ligand precursors from ethyl β-D-ribo-hex-3-ulopyranoside. The strategic use of this chiral starting material allows for the controlled introduction of key pharmacophoric elements. The resulting nucleoside analogues can be further derivatized, for instance, by phosphorylation of the primary hydroxyl group, to generate a library of compounds for screening against various P2 receptor subtypes. This approach opens new avenues for the discovery of potent and selective P2 receptor modulators with potential therapeutic applications.

References

-

P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies. (2022-01-05). PubMed. Retrieved from [Link]

-

Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases. ResearchGate. Retrieved from [Link]

-

P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. (2024-07-10). PubMed. Retrieved from [Link]

-

P2Y12-ADP receptor antagonists: Days of future and past. PMC - NIH. Retrieved from [Link]

-

Metabolic pathway of P2Y12 receptor inhibitors. Adapted from Levine et... - ResearchGate. Retrieved from [Link]

-

Enantioselective reduction of ketones. Wikipedia. Retrieved from [Link]

-

Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC - NIH. Retrieved from [Link]

-

(PDF) Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (2025-08-07). ResearchGate. Retrieved from [Link]

Sources

- 1. P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification of ethyl beta-D-ribo-hex-3-ulopyranoside from anomeric mixtures

Technical Support Center: Ethyl -D-ribo-hex-3-ulopyranoside

Module 1: Purification Strategy & Troubleshooting

Q1: I have an anomeric mixture ( ) of the free sugar. How do I separate them?

Recommendation: Do not use standard normal-phase silica gel with high methanol concentrations if you can avoid it. Free 3-uloses are highly polar and prone to streaking and degradation on acidic silica.

Method A: Reverse-Phase (C18) Chromatography (Preferred) For the free ethyl glycoside (MW ~206.19), Reverse-Phase (RP) chromatography offers better resolution of anomers based on their differing effective surface areas and hydration spheres.

-

Stationary Phase: C18 (Octadecyl) functionalized silica.

-

Mobile Phase: Water / Acetonitrile (0%

10% ACN gradient).-

Note: The ethyl group provides just enough lipophilicity for retention on C18. The

-anomer (equatorial ethyl) typically elutes after the

-

-

Buffer: Use neutral water. Avoid acidic modifiers (TFA) which promote anomerization, and basic modifiers (Ammonium Hydroxide) which destroy the ketone.

Method B: Selective Crystallization (Scalable)

If your mixture is enriched in the

-

Solvent System: Ethanol/Diethyl Ether or Isopropanol/Hexane.

-

Protocol: Dissolve the syrup in a minimum amount of warm absolute ethanol. Add diethyl ether dropwise until turbidity persists. Store at 4°C. The 3-uloses often crystallize as hydrates (gem-diols) at the C-3 position.

Q2: My compound degrades on the column. What is happening?

Diagnosis: You are likely experiencing